4,7-Difluoro-1-benzothiophene-2-carboxylic acid
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Overview
Description
4,7-Difluoro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S and a molecular weight of 214.19 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 4,7-difluoro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of benzothiophene derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
4,7-Difluoro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives .
Scientific Research Applications
4,7-Difluoro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4,7-difluoro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4,7-Difluoro-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:
4-Fluoro-1-benzothiophene-2-carboxylic acid: Similar structure but with only one fluorine atom, leading to different reactivity and properties.
7-Fluoro-1-benzothiophene-2-carboxylic acid: Fluorine atom at a different position, affecting its chemical behavior and applications.
1-Benzothiophene-2-carboxylic acid: Lacks fluorine atoms, resulting in distinct chemical and physical properties.
Properties
IUPAC Name |
4,7-difluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2S/c10-5-1-2-6(11)8-4(5)3-7(14-8)9(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFZAAINGJZEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(S2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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